molecular formula C13H8N2O3 B13807092 11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide

11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide

Cat. No.: B13807092
M. Wt: 240.21 g/mol
InChI Key: BLRHOBPRSQTUSJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and the presence of the dioxide functional group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

6-oxido-5-oxobenzo[c][1,2]benzodiazepin-5-ium-11-one

InChI

InChI=1S/C13H8N2O3/c16-13-9-5-1-3-7-11(9)14(17)15(18)12-8-4-2-6-10(12)13/h1-8H

InChI Key

BLRHOBPRSQTUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[N+](=O)N2[O-]

Origin of Product

United States

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